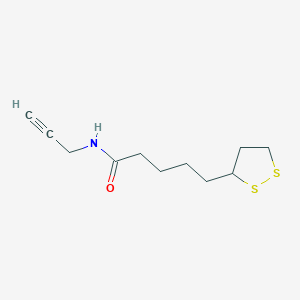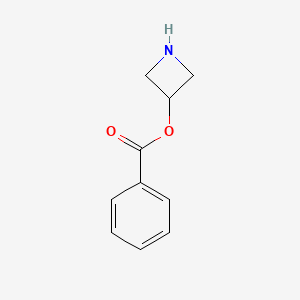
azetidin-3-yl benzoate
Overview
Description
azetidin-3-yl benzoate is a heterocyclic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-yl benzoate typically involves the reaction of azetidine with benzoic acid or its derivatives. One common method is the esterification of 3-azetidinol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: azetidin-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the benzoate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of azetidine-3-carboxylic acid.
Reduction: Formation of 3-azetidinol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
azetidin-3-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of azetidin-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Azetidinol: The alcohol derivative of azetidine, which can be used as a precursor in the synthesis of azetidin-3-yl benzoate.
Azetidine-3-carboxylic acid: An oxidized form of azetidine with a carboxylic acid group.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives.
Properties
IUPAC Name |
azetidin-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYWVLACJWVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative approach does the research highlight for achieving asymmetric synthesis of the β-lactam, methyl 4-[3-hydroxy-2,2-dimethyl-1-(1-methylethyl)-4-oxo-3-azetidinyl]benzoate?
A1: The research investigates two distinct methods for the asymmetric synthesis of the target β-lactam:
Q2: How does X-ray crystallography contribute to understanding the observed enantioselectivity and diastereoselectivity in this photochemical synthesis?
A2: X-ray crystallographic data for various α-oxoamides provided valuable insights into the origins of the observed selectivity. By analyzing the crystal structures, researchers could correlate the spatial arrangement of the reacting molecules with the stereochemical outcome of the photochemical reaction. This analysis validated the prediction of the absolute configuration of the β-lactam based on the topochemical control principle, which postulates that the reaction pathway is governed by the geometry of the reacting species in the solid state [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


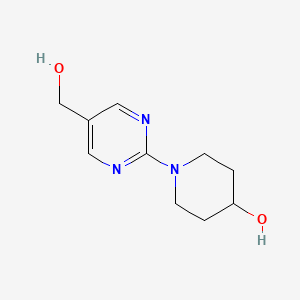




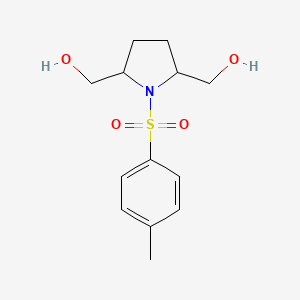
![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
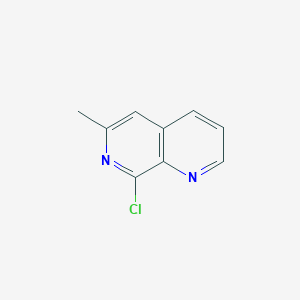




![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
